8,9-Dehydroestrone
Overview
Description
8,9-Dehydroestrone, also known as Δ8-estrone or estra-1,3,5(10),8-tetraen-3-ol-17-one, is a naturally occurring estrogen found in horses . It is closely related to equilin, equilenin, and estrone, and as the 3-sulfate ester sodium salt, it is a minor constituent (3.5%) of conjugated estrogens (Premarin) .
Synthesis Analysis
8,9-Dehydroestrone is a metabolite of Equilin steroid . It is produced as an important active metabolite, analogously to the conversion of estrone or estrone sulfate into estradiol . The compound was first described in 1997 .Molecular Structure Analysis
The molecular formula of 8,9-Dehydroestrone is C18H20O2 . Its average mass is 268.350 Da and its monoisotopic mass is 268.146332 Da .Chemical Reactions Analysis
8,9-Dehydroestrone produces 8,9-dehydro-17β-estradiol as an important active metabolite, analogously to the conversion of estrone or estrone sulfate into estradiol .Physical And Chemical Properties Analysis
The physical and chemical properties of 8,9-Dehydroestrone are characterized by its molecular structure. It has a molecular formula of C18H20O2 and a molar mass of 268.356 g·mol−1 .Scientific Research Applications
Metabolism in Animals : Δ8,9-Dehydroestrone is a significant component in the conjugated equine estrogen preparation Premarin®, and its metabolism has been studied in dogs. Major metabolites identified in plasma and urine include 17β-Dihydro-Δ8,9-dehydroestrone and 17α-dihydro-Δ8,9dehydroestrone (Chandrasekaran et al., 1995).
Cancer Risk and Metabolites : Studies have linked equine estrogens like 8,9-dehydroestrone to increased cancer risk due to their metabolism into cytotoxic quinoids. This includes the formation of GSH conjugates from oxidized catechol metabolites of 8,9-dehydroestrone (Zhang et al., 2001).
Synthesis for Steroid Research : The synthesis of 8,9-Dehydroestrone and its derivatives has been a focus in steroid research. For example, the total synthesis of 9,11-dehydroestrone has been approached through tricyclo[3.3.0.02,8]octan-3-one (Mikhail & Demuth, 1983).
Chromatographic Analysis : Techniques for separating and detecting isomers of equine conjugated estrogens, including 8,9-dehydroestrone, have been developed. This has implications for the analysis of complex drug substances (Reepmeyer et al., 2005).
Estrogenic Activity and Tissue Selectivity : Delta8,9-Dehydroestrone sulfate has been studied for its unique estrogenic activity and tissue selectivity in postmenopausal women, showing significant activity in vasomotor, neuroendocrine, and bone preservation parameters (Baracat et al., 1999).
Comparative Pharmacokinetics : Comparative studies have been conducted on the bioavailability of 8,9-dehydroestrone in different estrogenic formulations, highlighting differences in the pharmacokinetic profiles of various estrogen products (Arteaga & Villaseca, 1998).
Inflammatory Mediator Expression : Research on the estrogen metabolite 17beta-dihydroequilenin, related to 8,9-dehydroestrone, has shown its effectiveness in reducing the expression of inflammatory mediators in human endothelial cells, suggesting potential therapeutic applications (Demyanets et al., 2006).
Safety And Hazards
Future Directions
Research has shown that 8,9-Dehydroestrone has significant clinical activity in vasomotor, neuroendocrine (gonadotropin and PRL) and bone preservation parameters . It displays little or no efficacy, at the dose tested, on other peripheral parameters normally affected by estrogens . This information supports the concept that 8,9-Dehydroestrone is an integral component of CEE, with distinct tissue selectivity contributing to the CEE’s overall clinical activity . It places this estrogen as a distinct member of a novel class of centrally active molecules with unique peripheral tissue selectivity .
properties
IUPAC Name |
(13S,14S)-3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGSRCWSHMWPQE-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197125 | |
Record name | Hippulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dehydroestrone | |
CAS RN |
474-87-3, 2911-90-2 | |
Record name | 8,9-Dehydroestrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8,9-Dehydroestrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | delta8-Dehydraestrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002911902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hippulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,9-DEHYDROESTRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C1N8RKG9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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